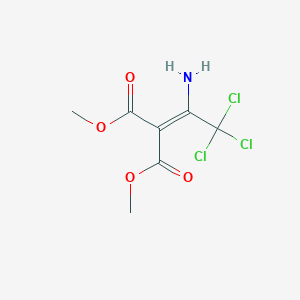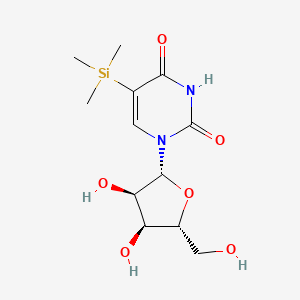
Uridine, 5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-(trimethylsilyl)-: is a modified nucleoside derivative of uridine, where a trimethylsilyl group is attached to the 5-position of the uridine molecule. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(trimethylsilyl)- typically involves the modification of uridine through a series of chemical reactions. One common method is the silylation of uridine using trimethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the trimethylsilyl derivative at the 5-position of the uridine molecule .
Industrial Production Methods: Industrial production of Uridine, 5-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to the formation of diverse uridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry: Uridine, 5-(trimethylsilyl)- is used as a building block in the synthesis of complex nucleoside analogues. Its unique properties make it valuable in the development of new chemical entities for research and industrial purposes .
Biology: In biological research, Uridine, 5-(trimethylsilyl)- is employed in the study of nucleic acid interactions and modifications. It serves as a probe to investigate the structure and function of RNA and DNA molecules .
Medicine: Modified uridine derivatives have shown promise in inhibiting viral replication and cancer cell proliferation .
Industry: Uridine, 5-(trimethylsilyl)- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable the development of novel compounds with enhanced efficacy and stability .
Mécanisme D'action
The mechanism of action of Uridine, 5-(trimethylsilyl)- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to interact with molecular targets more effectively. The compound can inhibit enzymatic activities involved in nucleic acid metabolism, leading to altered cellular processes .
Comparaison Avec Des Composés Similaires
5-Fluorouridine: A nucleoside analogue used in cancer treatment.
5-Bromouridine: A brominated derivative of uridine used in molecular biology research.
5-Iodouridine: An iodinated analogue with applications in antiviral research.
Uniqueness: Uridine, 5-(trimethylsilyl)- stands out due to its unique trimethylsilyl modification, which imparts enhanced stability and bioavailability compared to other uridine derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Propriétés
Numéro CAS |
51432-36-1 |
|---|---|
Formule moléculaire |
C12H20N2O6Si |
Poids moléculaire |
316.38 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1 |
Clé InChI |
JUUZWFQWLBMRHS-PNHWDRBUSA-N |
SMILES isomérique |
C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
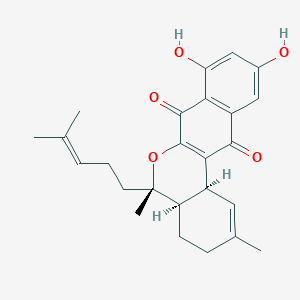
![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
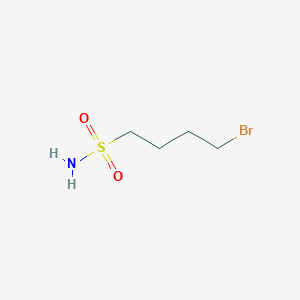
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
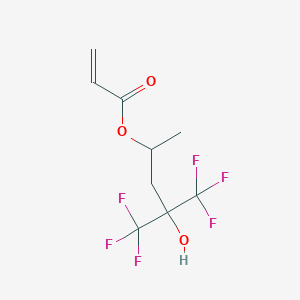
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)

